tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate
Description
tert-Butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate is a chiral carbamate derivative featuring a 1,2-thiazolidin-3-one core with a tert-butyloxycarbonyl (Boc) protecting group. The compound’s structure includes a five-membered thiazolidinone ring (containing sulfur and nitrogen), a 3-oxo group, and a methyl substituent at position 2. The Boc group enhances stability and modulates solubility, making the compound suitable for stepwise synthetic strategies .
Properties
IUPAC Name |
tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)10-6-5-15-11(4)7(6)12/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOSHPXMDWYFS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSN(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CSN(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazolidinone derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve the use of strong nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis process .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules .
Medicine: In medicinal chemistry, it is used in the design and synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate involves its ability to form stable covalent bonds with amine groups. This property is utilized in protecting amines during chemical synthesis. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Reactivity Comparisons
Thiazolidinone vs. Bicyclic Carbamates The 1,2-thiazolidinone core in the target compound introduces polarizability due to sulfur’s electronegativity and the 3-oxo group’s hydrogen-bonding capability. In contrast, bicyclo[2.2.2]octane derivatives (e.g., ) exhibit rigidity and reduced conformational flexibility, which may hinder interactions in biological systems but enhance thermal stability .
Boc vs. Benzyl Carbamates The Boc group in the target compound offers acid-labile protection, enabling selective deprotection under mild acidic conditions. Benzyl carbamates (e.g., CAS 2059909-52-1) require hydrogenolysis for removal, limiting compatibility with hydrogenation-sensitive functionalities . Lipophilicity: tert-Butyl substituents increase hydrophobicity (logP ~2.5–3.0 estimated) compared to benzyl analogues (logP ~1.8–2.2), affecting membrane permeability in drug design .
Chiral Centers and Stereochemical Impact
- The R-configuration at position 4 in the target compound contrasts with piperidine-based carbamates (e.g., CAS 1549812-73-8), where stereochemistry at multiple positions (3S,4R) influences receptor-binding selectivity. This highlights the role of chiral environments in modulating biological activity .
Biological Activity
tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound, characterized by its unique thiazolidine structure, exhibits a range of pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C9H16N2O3S
- Molecular Weight : 232.30 g/mol
- CAS Number : 2059911-11-2
The compound features a tert-butyl group and a thiazolidine ring, contributing to its stability and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
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Mechanism of Action :
- Thiazolidine derivatives often act by inducing apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, studies indicated that certain thiazolidine derivatives exhibit selective cytotoxicity against various cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 25.6 µM .
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Case Studies :
- A study focusing on the synthesis of novel thiazolidine derivatives reported significant antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The compound with the highest activity demonstrated an IC50 lower than that of the standard drug irinotecan .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 18 | HeLa | 8.9 | |
| Compound 18 | K562 | 12.7 | |
| tert-butyl N-thiazolidine derivative | MCF-7 | <20 |
Metabolic Effects
In addition to its anticancer properties, this compound may also play a role in metabolic regulation:
- Insulin Sensitization :
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The lipophilic nature of the tert-butyl group may enhance membrane permeability.
- Metabolism : Further studies are needed to elucidate the metabolic pathways involved.
- Toxicity : Preliminary evaluations suggest low toxicity levels in normal human fibroblasts compared to cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
